Lipophilicity Differentiation: logP and logD Comparison with Diethylsulfamoyl Analog
The target compound (dimethylsulfamoyl) exhibits a computed logP of 4.11 and logD (pH 7.4) of 4.02 . Its direct structural analog, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 904817-99-8), differs only by replacement of the N,N-dimethylsulfamoyl group with an N,N-diethylsulfamoyl group. The diethyl analog has a larger molecular weight (438.0 vs. 409.9 Da) and an additional methylene group contributing to higher calculated lipophilicity . While the exact logP of the diethyl analog is not publicly reported, the incremental ΔlogP contribution of an ethyl vs. methyl group (+0.5 per added CH₂ unit) predicts the diethyl analog to possess logP approximately 5.1–5.6, placing it above the optimal range for oral bioavailability according to Lipinski guidelines and potentially increasing non-specific protein binding and off-target promiscuity relative to the dimethyl compound [1].
| Evidence Dimension | Computed partition coefficient (logP) and distribution coefficient (logD at pH 7.4) |
|---|---|
| Target Compound Data | logP = 4.11; logD = 4.02; MW = 409.9 Da |
| Comparator Or Baseline | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 904817-99-8): MW = 438.0 Da; logP estimated +0.5 to +1.0 units higher based on CH₂ increment |
| Quantified Difference | ΔMW = +28.1 Da; Estimated ΔlogP ≈ +0.5 to +1.0 log units (higher for diethyl analog) |
| Conditions | Computed physicochemical parameters from ChemDiv database (target) and ChemSpider (comparator); logP estimated using fragment-based contribution methods |
Why This Matters
The lower logP of the dimethylsulfamoyl compound relative to its diethyl analog predicts improved aqueous solubility and reduced non-specific protein binding, making it a more favorable starting point for in vitro assay development where compound aggregation and promiscuous binding confound results.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
